Sodium bis(2-ethylhexyl) phosphate

Description

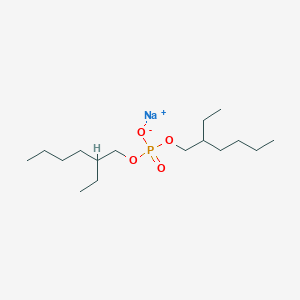

Structure

3D Structure of Parent

Properties

CAS No. |

141-65-1 |

|---|---|

Molecular Formula |

C16H35NaO4P |

Molecular Weight |

345.41 g/mol |

IUPAC Name |

sodium;bis(2-ethylhexyl) phosphate |

InChI |

InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18); |

InChI Key |

ANKKKXPKAZWSGT-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |

Isomeric SMILES |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na] |

Other CAS No. |

141-65-1 |

Pictograms |

Corrosive; Irritant |

Related CAS |

298-07-7 (Parent) |

Synonyms |

di(2-ethylhexyl)phosphate di-2-(ethylhexyl)phosphoric acid di-2-(ethylhexyl)phosphoric acid, ammonium salt di-2-(ethylhexyl)phosphoric acid, potassium salt di-2-(ethylhexyl)phosphoric acid, sodium salt sodium bis(2-ethylhexyl)phosphate |

Origin of Product |

United States |

Synthetic Pathways and Controlled Preparation of Sodium Bis 2 Ethylhexyl Phosphate

Precursor Synthesis of Bis(2-ethylhexyl) Phosphoric Acid

The primary precursor for the synthesis of sodium bis(2-ethylhexyl) phosphate (B84403) is bis(2-ethylhexyl) phosphoric acid (DEHPA or HDEHP). The controlled preparation of DEHPA is crucial for obtaining a final product of high purity.

Reaction Schemes Utilizing Phosphorus Chlorides and Alcohols

A prevalent method for synthesizing DEHPA involves the reaction of a phosphorus chloride with 2-ethylhexanol. epa.govchembk.com One common route utilizes phosphorus oxychloride (POCl₃) and 2-ethylhexanol. epa.govchembk.com The reaction proceeds by the esterification of 2-ethylhexanol with phosphorus oxychloride, which results in the formation of diisooctyl phosphate chloride. This intermediate is then hydrolyzed to yield DEHPA. chembk.com

Another approach involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with 2-ethylhexanol. googleapis.comgoogle.com This process typically involves three main stages:

The formation of bis-(2-ethylhexyl) hydrogen phosphite (B83602) (BEHHP) from the reaction of phosphorus trichloride and 2-ethylhexanol. googleapis.com

The chlorination of BEHHP to produce di-(2-ethylhexyl) phosphorochloridate (DEHPC). googleapis.com

The hydrolysis of DEHPC to yield the final product, di-(2-ethylhexyl) phosphoric acid. googleapis.comgoogle.com

Alternatively, DEHPA can be prepared through the reaction of phosphorus pentoxide (P₄O₁₀) and 2-ethylhexanol. wikipedia.org This reaction produces a mixture of mono-, di-, and trisubstituted phosphates, from which DEHPA can be isolated. wikipedia.org

Influence of Stoichiometry and Reaction Conditions on Product Purity

The purity and yield of the resulting bis(2-ethylhexyl) phosphoric acid are highly dependent on the stoichiometry of the reactants and the reaction conditions.

In the synthesis using phosphorus trichloride and 2-ethylhexanol, maintaining a precise molar ratio is essential for achieving good purity and productivity. googleapis.com A molar ratio of 3 moles of 2-ethylhexanol to 1 mole of phosphorus trichloride is often employed. googleapis.com An excess of 2-ethylhexanol can carry over to the subsequent chlorination step, leading to the formation of tri-(2-ethylhexyl) phosphate as a byproduct. googleapis.com Conversely, an insufficient amount of the alcohol can result in higher levels of mono-(2-ethylhexyl) phosphoric acid in the final product. googleapis.com The reaction temperature is also a critical parameter. For instance, the addition of phosphorus trichloride to 2-ethylhexanol is often carried out at a controlled temperature, such as 15°C. googleapis.com

When phosphorus oxychloride is used, the molar ratio of phosphorus oxychloride to 2-ethylhexanol is a key factor. google.com A patent describes a process where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained between 1:1.5 and 1:2.5. google.com The reaction temperature is carefully controlled, with initial dropping of 2-ethylhexanol at 0-10°C, followed by stirring at 15-25°C, and a subsequent increase to 40-70°C. google.com

The following table summarizes the effect of stoichiometry on product composition:

| Reactants | Stoichiometric Condition | Effect on Product Purity | Reference |

|---|---|---|---|

| Phosphorus Trichloride + 2-Ethylhexanol | Excess 2-Ethylhexanol | Formation of tri-(2-ethylhexyl) phosphate byproduct. | googleapis.com |

| Insufficient 2-Ethylhexanol | Increased levels of mono-(2-ethylhexyl) phosphoric acid. | googleapis.com |

Neutralization and Salt Formation of Bis(2-ethylhexyl) Phosphoric Acid to Sodium bis(2-ethylhexyl) phosphate

The conversion of bis(2-ethylhexyl) phosphoric acid to its sodium salt, this compound, is achieved through a neutralization or saponification reaction. acs.org

Methodologies for Precise pH Control during Saponification

The neutralization process typically involves reacting DEHPA with a sodium base, most commonly sodium hydroxide (B78521) (NaOH). acs.orgshanghaichemex.com Precise control of the pH during this saponification is critical to ensure complete conversion and the stability of the final product.

Industrial protocols emphasize strict control over the concentration of the NaOH solution to prevent an excess of alkali, which can destabilize the resulting this compound. The reaction between the weak acid (DEHPA) and the strong base (NaOH) yields this compound and water. shanghaichemex.com The saponification reaction is exothermic. researchgate.net

One method describes mixing DEHPA with an equivalent molar amount of a 5 M NaOH solution and allowing the mixture to react for several hours to ensure complete conversion. acs.org Another approach involves the successive treatment of the precursor with steam and then a 20% aqueous solution of sodium hydroxide at elevated temperatures (105-115°C). google.com

Purification Strategies for High Purity this compound

To obtain high-purity this compound, various purification strategies are employed to remove unreacted precursors, byproducts, and other impurities.

Liquid-Liquid Extraction for Impurity Removal

Liquid-liquid extraction is a common and effective technique for the purification of this compound. osti.govnih.gov This method takes advantage of the differing solubilities of the desired compound and impurities in two immiscible liquid phases. youtube.com

In one established purification process, DEHPA is first converted to its sodium salt. osti.gov The inert materials and impurities are then extracted from the this compound phase using a low-boiling petroleum ether. osti.gov The sodium salt is soluble in water or dilute base, but not in strong base (greater than 2% NaOH). osti.gov This differential solubility allows for a multi-phase extraction system to be established. The process can be carried out in a continuous extractor where petroleum ether is refluxed through the this compound, effectively removing impurities. osti.gov The purified sodium salt can then be converted back to the acid form if desired by treatment with a strong acid like hydrochloric acid. google.com

The following table outlines a general liquid-liquid extraction purification process:

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1 | Conversion of crude DEHPA to its sodium salt (NaDEHP). | To facilitate separation from non-polar impurities. | osti.gov |

| 2 | Extraction of the NaDEHP phase with an organic solvent (e.g., petroleum ether). | To remove inert materials and organic-soluble impurities. | osti.gov |

| 3 | Separation of the aqueous NaDEHP phase from the organic solvent phase. | To isolate the purified sodium salt. | youtube.com |

| 4 | (Optional) Acidification of the purified NaDEHP solution. | To regenerate high-purity DEHPA. | google.com |

Adsorptive and Filtration Techniques for Product Refinement

The purification of this compound, and its precursor HDEHP, is essential to remove unreacted starting materials, by-products such as mono(2-ethylhexyl)phosphoric acid (M2EHPA), and other impurities. epa.govgoogle.com Adsorptive and filtration techniques are key to achieving the high purity required for many applications.

Adsorption is a highly effective method for removing dissolved impurities. Activated carbon is a widely studied adsorbent for the purification of organophosphorus compounds like HDEHP from aqueous solutions. mdpi.com Studies have demonstrated the high efficiency of both coconut shell activated carbon (CSAC) and coal-based activated carbon (CBAC) in removing HDEHP, which is the immediate precursor to the final sodium salt product. mdpi.com The adsorption process is often a monolayer chemical reaction, as indicated by its conformity to the Langmuir isotherm and pseudo-second-order kinetic models. mdpi.com

Research shows that under acidic conditions, activated carbons can achieve significant removal efficiencies for HDEHP. mdpi.com The effectiveness of the adsorption is influenced by factors such as pH and temperature, although studies indicate that the performance of activated carbon is stable over a wide temperature range. mdpi.com This robustness makes it a practical choice for industrial applications. Furthermore, the adsorbed HDEHP can be recovered, and the activated carbon regenerated for reuse, for instance, by desorbing the compound with a solvent like acetone. mdpi.com

The table below presents kinetic parameters for the adsorption of HDEHP (P204) on two different types of activated carbon, illustrating the efficiency of the process.

Table 1: Adsorption Kinetic Parameters for HDEHP on Activated Carbons

| Adsorbent | Kinetic Model | qe,exp (mg/g) | k2 (g/mg·min) | qe,cal (mg/g) | R2 |

|---|---|---|---|---|---|

| CSAC | Pseudo-Second-Order | 170.9 | 0.0019 | 178.6 | 0.999 |

| CBAC | Pseudo-Second-Order | 158.7 | 0.0011 | 169.5 | 0.999 |

Data derived from a study on the adsorptive removal of Bis(2-ethylhexyl) phosphate (P204/HDEHP). mdpi.com qe,exp and qe,cal are the experimental and calculated adsorption capacities at equilibrium, respectively. k2 is the rate constant of the pseudo-second-order adsorption, and R2 is the coefficient of determination.

Self Assembly and Colloidal Structures in Sodium Bis 2 Ethylhexyl Phosphate Systems

Formation and Characteristics of Reverse Micelles

Reverse micelles, also known as inverted micelles, are nanosized aggregates of surfactant molecules formed in nonpolar or apolar media. In these structures, the hydrophilic head groups of the surfactant molecules are oriented towards the interior, encapsulating a polar core, while the hydrophobic tails extend outwards into the nonpolar solvent. Sodium bis(2-ethylhexyl) phosphate (B84403) is well-known for its ability to form reverse micelles in various organic solvents.

Structural Models of Reverse Micellar Aggregates in Nonpolar Media

In nonpolar solvents like n-heptane, sodium bis(2-ethylhexyl) phosphate molecules self-assemble to form reverse micellar aggregates. acs.org Unlike typical micelles in aqueous solutions, these inverted structures can exhibit a range of morphologies. Research has shown the formation of giant rodlike reverse micelles of this compound in n-heptane. acs.orgacs.org This finding challenges the conventional view that reverse micelles are generally small, with aggregation numbers seldom exceeding 20. acs.org The driving force behind the formation of these large, elongated structures is attributed primarily to long-range electrostatic interactions between the phosphate headgroups and their sodium counterions. acs.org

Effects of Water Content and Co-solvents on Micellar Architectures

The presence of water significantly influences the size and shape of this compound reverse micelles. Counterintuitively, a small amount of water acts as an "antimicellar growth agent." acs.org When "dry" solutions of this compound in n-heptane are exposed to moisture or when water is directly added, the size of the reverse micelles decreases notably. acs.org This behavior is opposite to what is observed in systems with other surfactants like AOT, where water typically promotes micellar growth. acs.org

Spectroscopic studies using ¹H-NMR and FT-IR have been employed to investigate the microstructure of water within these reverse micelles. nih.gov In the this compound/n-heptane system, the chemical shift of water protons moves upfield as the water content increases. nih.gov This is in contrast to AOT systems where it shifts downfield. nih.gov This difference is attributed to changes in the composition of water associated with the surfactant headgroups and sodium counterions within the micellar core. nih.gov

The addition of co-solvents can also alter the aggregation behavior. For instance, the presence of bis-(2-ethylhexyl)phosphoric acid (DEHPA), which can act as a co-surfactant, has a dual effect on the microemulsion region in a this compound-DEHPA-kerosene-water system. researchgate.netpskgu.ru

Impact of Counterion and Surfactant Concentration on Aggregation Behavior

The nature of the counterion plays a crucial role in the stability and structure of the reverse micelles. The strong electrostatic interactions between the negatively charged phosphate headgroup and the positively charged sodium counterion are fundamental to the aggregation process. acs.org The destabilization of this compound reverse micelles can be achieved by introducing divalent cations like Ca²⁺, which leads to the release of encapsulated molecules. nih.gov

The concentration of the surfactant itself is also a key parameter. Below a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules exist predominantly as monomers. Above the CMC, they begin to aggregate into reverse micelles. Interfacial tension measurements have indicated that for this compound in aqueous systems, aggregates like vesicles are expected to form above a molality of 0.02. nih.gov In nonpolar media, the concentration of this compound influences the size and number of reverse micelles formed. acs.org

Microemulsion Phase Behavior and Structural Transitions

Microemulsions are thermodynamically stable, isotropic dispersions of two immiscible liquids, typically oil and water, stabilized by a surfactant film at the interface. This compound is an effective surfactant for forming such systems.

Water-in-Oil Microemulsions Facilitated by this compound

This compound readily forms water-in-oil (w/o) microemulsions where water droplets are dispersed in a continuous oil phase. acs.org These systems have been studied in various nonpolar solvents like n-heptane and isooctane (B107328). nih.govacs.org The structure and properties of these microemulsions are influenced by factors such as the water-to-surfactant molar ratio (W₀), temperature, and the presence of additives. researchgate.netresearchgate.net

The size of the water droplets in the microemulsion generally increases with an increase in the water content. researchgate.net For instance, in a this compound-DEHPA-kerosene-water system, the droplet size of the microemulsions was found to increase linearly with the molar ratio of water to surfactant (W). researchgate.netpskgu.ru

Investigation of Bicontinuous Phase Regions

As the volume fraction of the dispersed phase (water) in a w/o microemulsion increases, structural transitions can occur. One such transition is the formation of a bicontinuous microemulsion. In this phase, both the oil and water domains are continuous and interpenetrating, separated by a surfactant-rich film.

Conductivity and viscosity measurements are common techniques used to probe these structural transitions. researchgate.netpskgu.ru For example, in the this compound-DEHPA-kerosene-water system, a transition from a reverse microemulsion with discrete water droplets to a percolating microemulsion was suggested at a water volume fraction of 0.18, which corresponds to a W value of 8. researchgate.netpskgu.ru This percolation phenomenon, where the water droplets begin to form interconnected clusters, is often a precursor to the formation of a fully bicontinuous structure. The study of phase equilibrium in systems like this compound/water/n-heptane/sodium chloride provides further insight into the conditions that favor the formation of different microemulsion structures, including bicontinuous phases. acs.org

Phase Diagrams of this compound/Solvent/Water Systems

The phase behavior of this compound (NaDEHP) is complex, with the formation of different phases being highly dependent on the concentration of the surfactant, the presence and nature of an organic solvent (oil), and the amount of water.

In ternary systems, which include NaDEHP, an organic solvent, and water, a much richer phase behavior is observed. These systems are critical for applications such as liquid-liquid extraction. A notable example is the NaDEHP/decane (B31447)/water system. At specific compositions, this system can form thermodynamically stable microemulsions, which are clear, isotropic, and stable liquid mixtures of oil, water, and surfactant. It can also form liquid crystalline phases, which are states of matter that have properties between those of a conventional liquid and those of a solid crystal.

A study of the phase equilibria in the sodium di-2-ethylhexyl phosphate (NaSDEHP)–decane–water system revealed the presence of both microemulsion and liquid crystal phases at certain component ratios. The phase diagram for this system delineates regions of two- and three-phase equilibria, including:

w/o (water-in-oil) microemulsion

Liquid crystals

A solution of NaSDEHP and water in decane coexisting with a microemulsion

Microemulsion coexisting with liquid crystals

The viscosity of the microemulsion phase in such systems has been shown to increase significantly with a higher ratio of sodium hydroxide (B78521) to di-2-ethylhexyl phosphoric acid, indicating changes in the microstructure of the aggregates.

Phase Diagram of the NaSDEHP-Decane-Water System at 20°C

| Phase Region | Description |

|---|---|

| 1 | w/o microemulsion |

| 2 | Liquid crystals |

| 3 | NaSDEHP and water solution in decane-microemulsion |

| 4 | Microemulsion-liquid crystals |

| 5 | NaSDEHP and water solution in decane-microemulsion-liquid crystals |

This table is a representation of the phases identified in the NaSDEHP-decane-water system. The exact boundaries of these phases depend on the precise concentrations of the three components.

Supramolecular Assembly into Vesicles and Nanoparticles

The self-assembly of this compound can lead to the formation of more complex supramolecular structures like vesicles and can be harnessed for the synthesis of nanoparticles.

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. In the case of this compound, which is a short, branched-chain surfactant, the formation of vesicles in pure aqueous solutions has been identified.

Research has shown that these vesicles are equilibrium structures that appear above a certain critical concentration. Superficial tension measurements indicate that vesicle formation begins at a molality of 0.02 (which corresponds to approximately 0.69% by weight).

The tendency of a surfactant to form spherical micelles, cylindrical micelles, or bilayers (which can close to form vesicles) can be predicted by the critical packing parameter (CPP). The CPP is defined as:

CPP = v / (a₀ * l)

where:

v is the volume of the hydrophobic tail

a₀ is the optimal headgroup area at the aggregate-water interface

l is the length of the hydrophobic tail

For vesicle formation, the CPP is typically between 0.5 and 1. The branched structure of the two ethylhexyl chains in this compound influences its packing parameter, favoring the formation of bilayers that can curve and close to form vesicles under the right conditions.

Conditions for Vesicle Formation

| Parameter | Condition |

|---|---|

| System | Binary this compound and water |

The self-assembled structures of surfactants, particularly reverse micelles (water-in-oil microemulsions), can act as nanoreactors or templates for the synthesis of nanoparticles. The aqueous cores of these reverse micelles provide a confined environment for chemical reactions, allowing for control over the size and morphology of the resulting nanoparticles.

While direct and extensive research on the use of this compound vesicles specifically for nanoparticle synthesis is not widely documented, the principle has been well-established for the closely related surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT). AOT is widely used to create reverse micelles for the synthesis of a variety of nanoparticles, including cadmium sulfide (B99878) (CdS) and zinc sulfide (ZnS). rsc.orgnih.govresearchgate.net The synthesis typically involves mixing two microemulsion systems, one containing the cation precursor and the other containing the anion precursor. The collision and coalescence of the reverse micelles lead to the mixing of the reactants in the aqueous cores, initiating the precipitation of the nanoparticles. The size of the nanoparticles is controlled by the size of the aqueous cores, which is in turn determined by the water-to-surfactant molar ratio (W₀).

Given that this compound also forms reverse micellar systems in organic solvents, it has the potential to be used in a similar fashion for nanoparticle synthesis. nih.gov These reverse micelles can serve as templates where the aqueous droplets act as nanoscale reactors. The synthesis of various nanoparticles in such systems would involve the controlled mixing of reactants within the confined aqueous pools of the reverse micelles.

Potential Nanoparticle Synthesis using this compound Reverse Micelles

| Nanoparticle Type | Precursors (Example) | Synthesis Principle |

|---|---|---|

| Metal Sulfides (e.g., CdS) | Cadmium salt (e.g., Cd(NO₃)₂) in one microemulsion, Sulfide salt (e.g., Na₂S) in another | Mixing of two microemulsions leads to reaction in the aqueous cores of the reverse micelles. |

This table illustrates the potential application based on the established methodology for similar surfactant systems.

Analytical and Spectroscopic Characterization of Sodium Bis 2 Ethylhexyl Phosphate Systems

Spectroscopic Techniques for Structural and Interfacial Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the composition of NaDEHP aggregates. By analyzing the chemical shifts of protons in the system, particularly those of water, researchers can distinguish between different water environments within the aggregates. acs.org

In reversed micelles and microemulsions of NaDEHP in n-heptane, the observed chemical shifts of water protons are a weighted average of the different states of water present: in-core anion-bound, bulklike, and cation-bound water. acs.org Deconvolution of the O-H stretching vibrational absorption bands from IR spectroscopy allows for the determination of the molar fractions of these individual water components, which can then be correlated with the observed NMR chemical shifts. acs.org This combined approach provides a detailed picture of the water distribution and the interactions within the core of the NaDEHP aggregates.

| Water Environment | Description |

| Anion-bound | Water molecules directly interacting with the phosphate (B84403) headgroup of NaDEHP. |

| Bulklike | Water molecules within the core of the aggregate that exhibit properties similar to bulk water. |

| Cation-bound | Water molecules associated with the sodium counterion. |

This table illustrates the different water environments within NaDEHP aggregates that can be characterized using NMR and IR spectroscopy.

Infrared (IR) Spectroscopy for Headgroup and Water Interactions

Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of molecules, making it an excellent technique for studying the interactions between the phosphate headgroup of NaDEHP and water molecules. The O-H stretching vibrational absorption bands of water are especially informative. acs.org

Studies on NaDEHP in n-heptane have utilized Fourier Transform Infrared (FT-IR) spectroscopy to characterize the states and structure of solubilized water in reversed micelles and microemulsions. acs.org The analysis of the O-H stretching bands reveals the presence of free, anion-bound, bulklike, and cation-bound water. acs.org Furthermore, in reversed micelles, the strength of the O-H bonds and the microstructure of the different hydration species are found to vary with the water content, a phenomenon attributed to the interaction between electrical double layers. acs.org As the system transitions from reversed micelles to microemulsions, the microstructure of the water molecules stabilizes. acs.org Key vibrational stretches for NaDEHP include those for the P=O group (around 1250 cm⁻¹) and the P-O-C group (around 1050 cm⁻¹).

Fluorescence Quenching for Aggregation Number Determination in Micellar Systems

Fluorescence quenching is a valuable technique for determining the aggregation number (N), which is the average number of surfactant molecules in a micelle. This method involves using a fluorescent probe and a quencher. An increase in the quencher concentration leads to a decrease in the fluorescence intensity of the probe within the micellar solution. psu.edu

For NaDEHP, the aggregation number has been determined using pyrene (B120774) as the fluorescent probe and cetylpyridinium (B1207926) chloride as the quencher. psu.edu The aggregation number is obtained from the slope of a plot of ln(I₀/I) versus the quencher concentration, where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively. psu.edu Through this method, the aggregation number of NaDEHP was found to be 74. psu.edu This is significantly higher than that of sodium di(2-ethylhexyl) sulfosuccinate (B1259242) (DOSS), which has an aggregation number of 35, a difference attributed to the bulkier sulfosuccinate headgroup of DOSS. psu.edu

| Surfactant | Aggregation Number (N) |

| Sodium bis(2-ethylhexyl) phosphate (NaDEHP) | 74 |

| Sodium di(2-ethylhexyl) sulfosuccinate (DOSS) | 35 |

This table compares the aggregation numbers of NaDEHP and DOSS as determined by fluorescence quenching. psu.edu

Scattering Methods for Colloidal System Analysis

Scattering techniques, such as Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS), are fundamental for characterizing the size, shape, and distribution of colloidal aggregates like those formed by NaDEHP.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. In the context of NaDEHP, DLS has been employed to determine the size of aggregates in binary and ternary systems. nih.gov For instance, when an organic solvent like xylene or ethylhexanoate is added to an aqueous solution of NaDEHP, different types of aggregates form, and their sizes can be determined using DLS. nih.gov

In studies of NaDEHP microemulsions, DLS measurements have shown that the droplet size increases linearly with the molar ratio of water to surfactant (W). researchgate.net This relationship can be described by the equation d = kW + b, where 'd' is the droplet size. The addition of di-(2-ethylhexyl)phosphoric acid (DEHPA) as a co-surfactant can influence this relationship, with the slope 'k' increasing with higher DEHPA concentrations, indicating a change in the microemulsion structure. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Micellar Morphology and Dimensions

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the morphology and dimensions of micelles and other nano-sized structures. nih.govresearchgate.net SAXS provides information on the shape, size, and internal structure of the scattering objects. nih.gov

For ionic micellar solutions, SAXS patterns contain both inter- and intramicellar interference signals, which can be separated to analyze the micellar structure. researchgate.net The scattering data can be fitted to models, such as a two-component ellipsoid model with a dense outer shell (headgroups) and a less electron-dense hydrophobic core, to obtain detailed information about the micelle's size and shape. nih.gov Guinier analysis of the forward scattering intensity can also provide a model-free determination of the micelle aggregation number and radius of gyration. nih.gov Furthermore, the position of the second maximum in the scattering intensity can directly reveal the characteristic headgroup-headgroup spacing across the micelle core. nih.gov While specific SAXS data for NaDEHP is not detailed in the provided context, the principles of the technique are broadly applicable to understanding its aggregation behavior. nih.govresearchgate.net

Advanced Applications of Sodium Bis 2 Ethylhexyl Phosphate in Chemical Separations

Liquid-Liquid Extraction of Metal Ions

Liquid-liquid extraction, or solvent extraction, is a method used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. Sodium bis(2-ethylhexyl) phosphate (B84403), often used in its acidic form (HDEHP) dissolved in an organic solvent like kerosene (B1165875), acts as a liquid ion exchanger. It can selectively form complexes with metal ions in the aqueous phase, transferring them to the organic phase.

The efficiency and selectivity of this process are governed by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the presence of other complexing agents.

Mechanistic Investigations of Metal-Extractant Complex Formation

The extraction of metal ions by HDEHP is an equilibrium-driven process that typically proceeds via a cation exchange mechanism. In non-polar organic solvents, HDEHP exists predominantly as a dimer, (HDEHP)₂, through hydrogen bonding. The extraction of a trivalent metal ion (M³⁺) can be represented by the following general equation:

M³⁺(aq) + 3(HDEHP)₂(org) ⇌ M(DEHP·2HDEHP)(org) + 3H⁺(aq)

In this reaction, the metal ion in the aqueous phase (aq) reacts with the HDEHP dimers in the organic phase (org) to form a stable metal-extractant complex, releasing hydrogen ions into the aqueous phase. The structure of the extracted complex can vary depending on the specific metal ion and the extraction conditions. Spectroscopic studies, including ³¹P NMR and electrospray ionization mass spectrometry (ESI-MS), have been instrumental in identifying the stoichiometry and structure of these complexes. For instance, in the presence of lactate, ternary complexes with the general formula (LaA₂Lac)ₙ, where A is the DEHP⁻ anion and Lac is lactate, have been proposed, suggesting the bridging of metal ions by the extractant molecules. acs.org

The interface between the aqueous and organic phases is a critical region where the complexation reaction is believed to occur. rsc.org Studies have shown that the extractant molecules orient themselves at this interface, facilitating the transfer of metal ions from the aqueous to the organic phase. rsc.org The kinetics of this process, which can be influenced by factors such as stirring rate and temperature, are often controlled by a combination of diffusion and chemical reaction at the interface. iaea.org

Selective Separation of Lanthanide Elements

The separation of individual lanthanide elements from each other is a challenging task due to their similar chemical properties and ionic radii. Sodium bis(2-ethylhexyl) phosphate has proven to be a valuable tool in this regard, enabling the selective partitioning of these elements.

The efficiency of lanthanide separation can be finely tuned by optimizing various experimental parameters. The pH of the aqueous phase is a critical factor, as the extraction process involves the release of H⁺ ions. acs.org Increasing the pH generally leads to a higher extraction efficiency. The concentration of the extractant in the organic phase also plays a significant role; a higher concentration typically results in greater extraction.

The choice of organic diluent and the presence of other complexing agents can also influence the separation. For instance, the use of a masking agent like 12-crown-4 (B1663920) in the aqueous phase has been shown to enhance the separation of lanthanum and europium by selectively complexing with lanthanum and shifting its extraction to a higher pH region. epa.gov

The table below illustrates the effect of pH on the distribution ratio (D) of various light lanthanides using a diglycolamic acid derivative of bis(2-ethylhexyl)amine, which exhibits similar extraction behavior.

Table 1: Effect of Equilibrated Aqueous Phase pH on the Extraction of Light Lanthanides Organic phase: 0.01 M HDEHDGA in kerosene. Aqueous phase: 1 M NaCl with initial Ln(III) concentrations of 0.0142–0.018 mM.

| Lanthanide | pH | Distribution Ratio (D) |

| La(III) | 2.0 | 0.5 |

| Ce(III) | 2.0 | 1.2 |

| Pr(III) | 2.0 | 1.8 |

| Nd(III) | 2.0 | 2.5 |

| La(III) | 2.5 | 3.2 |

| Ce(III) | 2.5 | 8.0 |

| Pr(III) | 2.5 | 14.0 |

| Nd(III) | 2.5 | 22.0 |

| Data sourced from a study on N,N-di(2-ethylhexyl)-diglycolamic acid. d-nb.info |

The lanthanide contraction, the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number, plays a crucial role in their separation using this compound. Generally, the extraction efficiency of HDEHP increases across the lanthanide series from lanthanum to lutetium. wikipedia.org This is because the smaller, more charge-dense heavier lanthanides form more stable complexes with the extractant. osti.gov

This trend allows for the separation of adjacent lanthanides, which is quantified by the separation factor (β), the ratio of the distribution coefficients of two different metals. While the separation of adjacent lanthanides is challenging, significant improvements can be achieved under optimized conditions.

The following table presents separation factors for adjacent light lanthanides using a related extractant, demonstrating the feasibility of their separation.

Table 2: Separation Factors for Adjacent Light Lanthanides Organic phase: 0.2 M HDEHDGA in kerosene. Aqueous phase: 0.003 M each of La(III), Ce(III), Pr(III), and Nd(III) in 0.01 M HCl and 1 M NaCl.

| Lanthanide Pair | Separation Factor (β) |

| Ce/La | 6.68 |

| Pr/Ce | 2.79 |

| Nd/Pr | 2.65 |

| Data sourced from a study on N,N-di(2-ethylhexyl)-diglycolamic acid. d-nb.info |

Actinide Recovery and Group Separation

This compound is a key reagent in the separation of actinides from lanthanides, a critical step in the partitioning and transmutation strategies for managing high-level nuclear waste. The TALSPEAK (Trivalent Actinide – Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes) process, for example, utilizes HDEHP to selectively extract lanthanides, leaving the trivalent actinides like americium and curium in the aqueous phase, where they are held by a complexing agent such as diethylenetriaminepentaacetic acid (DTPA). osti.govornl.gov

The separation of transuranic elements, such as americium (Am) and curium (Cm), from complex matrices like acidic nuclear waste solutions is a significant challenge. HDEHP-based extraction systems have been extensively studied for this purpose. The separation of Am(III) from Cm(III) is particularly difficult due to their very similar chemical properties. osti.gov

Research has shown that by carefully controlling the extraction conditions, including the use of specific aqueous complexants, a degree of separation between Am and Cm can be achieved. For instance, in the TALSPEAK process, Nd is typically the least extractable lanthanide, while Cf is the most extractable transplutonium element. scispace.com The separation of berkelium (Bk) is also possible, where Bk(IV) can be extracted away from trivalent actinides and lanthanides. wikipedia.org

The following table presents data on the separation of Am(III) from various lanthanides in a TALSPEAK-like system, highlighting the increase in the separation factor with decreasing ionic radius of the lanthanide.

Table 3: Separation Factors for Am(III) from Lanthanides Organic phase: 0.2 M HDEHP in diisopropylbenzene. Aqueous phase: 1 M lactic acid.

| Lanthanide | pH | Separation Factor (βAm/Ln) |

| La | 1.8 | 1.2 |

| Ce | 3.0 | 5.4 |

| Eu | 1.8 | 27 |

| Eu | 3.0 | 41 |

| Data sourced from a study on the distribution of lanthanide and actinide elements. osti.gov |

Extraction of Transition Metals

This compound and its acidic form are effective for the extraction of a variety of transition metals from aqueous solutions. researchgate.net This has applications in hydrometallurgy, waste treatment, and analytical preconcentration.

The extraction mechanism involves the chelation of metal ions by the organophosphorus extractant. In nonpolar organic solvents like kerosene, HDEHP exists as a dimer through hydrogen bonding. nih.gov During extraction, protons from the acidic phosphate groups are exchanged for a divalent metal ion (M²⁺), forming a neutral metal-extractant complex that is soluble in the organic phase. nih.gov

The kinetics of this process can be influenced by several factors, including temperature and stirring rate. Studies on cobalt (Co²⁺) extraction using HDEHP in a liquid membrane system determined the activation energy to be 13.80 kcal mol⁻¹, suggesting the transport is chemically controlled. nih.gov In contrast, studies on yttrium extraction showed a diffusion-limited process with an activation energy of 16.2 ± 1.3 kJ/mol. mdpi.com For iron (Fe³⁺), the rate-limiting step was found to change from kinetic to diffusion control as the temperature increased. mdpi.com These findings highlight that the transport phenomena are highly dependent on the specific metal ion and the system conditions.

Determining the exact stoichiometry of the extracted metal complex is crucial for understanding and modeling the extraction process. This is often achieved through slope analysis, where the distribution ratio of the metal is plotted against the extractant concentration on a logarithmic scale.

While direct stoichiometric data for this compound complexes are specific to each system, extensive research on the closely related extractant bis(2-ethylhexyl)phosphinic acid provides insight into the types of complexes formed with divalent and trivalent transition metals. These studies show that the extracted species often include additional, unsolvated extractant molecules. nih.gov

Table 3: Example Stoichiometries of Metal Complexes with an Analogous Extractant (bis(2-ethylhexyl)phosphinic acid) This interactive table shows determined stoichiometries for various transition metal ions with a similar organophosphorus extractant, highlighting the complexity of the extracted species. HR represents the acidic extractant molecule.

| Metal Ion | Determined Stoichiometry of Extracted Species | Source |

| Iron (III) | FeR₃·2HR | nih.gov |

| Zinc (II) | ZnR₂·3HR | nih.gov |

| Copper (II) | CuR₂·HR and CuR₂·5HR | nih.gov |

| Manganese (II) | MnR₂·2HR and MnR₂·3HR | nih.gov |

| Cadmium (II) | CdR₂·3HR | nih.gov |

| Cobalt (II) | CoR₂·HR and CoR₂·4HR | nih.gov |

| Nickel (II) | NiR₂·3HR and NiR₂·6HR | nih.gov |

Synergistic and Antagonistic Effects in Mixed Extractant Systems

The extraction efficiency of HDEHP can be significantly altered by the addition of a second extractant to the organic phase, leading to either synergistic (enhanced extraction) or antagonistic (depressed extraction) effects.

A well-documented synergistic effect occurs when a neutral organophosphorus compound is added to the HDEHP-containing organic phase. These neutral donors, such as phosphine (B1218219) oxides, phosphinates, and phosphonates, can participate in the formation of the extracted metal complex.

The established order of extraction efficiency for these neutral donors is: Phosphine oxide > Phosphinate > Phosphonate > Phosphate researchgate.net

This trend indicates that compounds with a higher electron-donating ability at the phosphoryl oxygen atom lead to a greater synergistic enhancement when used in combination with acidic extractants like HDEHP. researchgate.net

Influence of Mixed Extractants on Selectivity and Capacity

The performance of this compound in solvent extraction systems can be significantly enhanced by the addition of a second extractant, creating a synergistic effect that influences both selectivity and capacity. The combination of extractants can alter the structure and properties of the microemulsion phase, leading to improved separation of target ions.

A notable example is the use of bis-(2-ethylhexyl)phosphoric acid (DEHPA) as a co-extractant with this compound (NaDEHP). In such mixed systems, DEHPA can act as both a co-surfactant and an extractant. researchgate.net The presence of DEHPA molecules at the interface of the microemulsion droplets can modify the extraction environment. Research on the NaDEHP–DEHPA–kerosene–water system has shown that the concentration of DEHPA has a dual effect. At lower concentrations (0.1 to 0.4 mol/L), it can lead to a reduction in the electrical conductivity of the microemulsion, suggesting a change in the microemulsion structure. researchgate.net

The addition of DEHPA also affects the water content capacity of the microemulsion. An increase in DEHPA concentration from 0.1 to 0.3 mol/L can cause an increase in the droplet size of the microemulsion as a function of the water-to-surfactant ratio. researchgate.net This alteration of the microemulsion's physical properties directly impacts its extraction behavior. For instance, the selectivity for separating non-ferrous metals can be manipulated by adjusting the concentration of the added DEHPA, which influences the interfacial composition and the stability of the extracted metal complexes. researchgate.net

Extraction of Biomolecules and Proteins via Reverse Micelles

This compound is an effective surfactant for forming reverse micelles in nonpolar solvents, which can be used for the liquid-liquid extraction of biomolecules, particularly proteins. nih.govscispace.com These reverse micelles consist of nanosized water droplets dispersed in a continuous oil phase, stabilized by the surfactant molecules. The polar heads of the NaDEHP molecules are oriented towards the interior aqueous core, creating a hydrophilic environment that can encapsulate and protect protein molecules from the surrounding organic solvent. youtube.com This technique is a promising method for protein isolation due to its potential for high efficiency and selectivity. scispace.comarxiv.org

Principles of Protein Solubilization within Reverse Micellar Cores

The primary driving force for the solubilization of proteins into the aqueous core of reverse micelles is the electrostatic interaction between the charged protein molecules and the charged inner layer of the reverse micelle. scispace.com this compound is an anionic surfactant, meaning its head groups are negatively charged. nih.gov Therefore, it is most effective at extracting positively charged proteins.

The process involves several key steps:

Interfacial Interaction : Protein molecules at the aqueous-organic interface interact with the surfactant head groups. nih.gov

Encapsulation : The protein is transferred from the bulk aqueous phase into the water pool of the reverse micelle. The size of the reverse micelle's water core must be large enough to accommodate the protein. nih.gov

Solubilization : Once inside, the protein is solubilized within this protected aqueous environment, surrounded by the organic solvent. sigmaaldrich.com

The structure and stability of the encapsulated protein are crucial. The reverse micellar system provides a confined environment that can mimic aspects of cellular membranes, helping to maintain the native-like structure and activity of the protein. nih.govnih.gov

Parameters Governing Protein Partitioning and Recovery Yields

Several critical parameters control the efficiency of protein extraction and subsequent recovery from the reverse micellar phase. Careful optimization of these factors is essential for achieving high yields.

pH : The pH of the aqueous phase is a dominant factor because it determines the net charge of the protein. For an anionic surfactant like NaDEHP, extraction is most efficient when the pH is below the protein's isoelectric point (pI), where the protein carries a net positive charge, maximizing the attractive electrostatic interaction with the negatively charged surfactant head groups. scispace.comyoutube.com Studies with cytochrome-c and α-chymotrypsin in a NaDEHP/isooctane (B107328) system showed high extraction yields at neutral pH. nih.govscispace.com

Ionic Strength : The concentration of salt (e.g., NaCl) in the aqueous phase also plays a crucial role. At relatively low ionic strengths, extraction is generally high. nih.govscispace.com However, very high salt concentrations can shield the electrostatic interactions between the protein and the surfactant, leading to a decrease in solubilization. youtube.com This effect can also be used to an advantage during the recovery step.

Recovery Methods : Recovering the protein from the micellar phase is a critical step. One effective method involves destabilizing the reverse micelles. This can be achieved by contacting the organic phase with an aqueous solution containing divalent cations, such as Ca²⁺. nih.govscispace.com These cations interact with the anionic surfactant, disrupting the micelle structure and releasing the protein back into a new aqueous phase. Another method is to alter the pH or ionic strength of a stripping solution to induce repulsion between the protein and the surfactant. arxiv.org

The following table summarizes the influence of key parameters on protein extraction using NaDEHP reverse micelles.

| Parameter | Effect on Forward Extraction (into Micelles) | Rationale |

| pH | Optimal when pH < isoelectric point (pI) of the protein. | Maximizes positive charge on the protein, enhancing electrostatic attraction to the anionic NaDEHP head groups. scispace.comyoutube.com |

| Ionic Strength | High yield at low-to-moderate concentrations; decreases at very high concentrations. | Low salt concentration allows for strong electrostatic attraction. High salt concentration shields charges, reducing partitioning into micelles. nih.govyoutube.com |

| Surfactant Conc. | Increased concentration generally increases extraction capacity. | More surfactant molecules are available to form reverse micelles, increasing the total volume of the aqueous core available for protein solubilization. youtube.com |

This table is interactive. Click on the headers to sort.

Ion Exchange Applications in Solid and Hybrid Phases

This compound and its acidic form, bis(2-ethylhexyl)phosphoric acid (often referred to as D2EHPA or HDEHP), are highly effective in ion exchange applications, not only in liquid-liquid extraction but also when incorporated into solid or hybrid materials. These materials leverage the chelating properties of the phosphate group to selectively bind metal cations. researchgate.net

Selective Adsorption of Cations onto this compound-Modified Supports

The functional phosphate group of bis(2-ethylhexyl) phosphate can be immobilized onto solid supports, such as activated carbon, silica, or various polymers, to create solid-phase adsorbents with high selectivity for specific metal ions. nih.govrsc.orgmdpi.com This modification combines the high surface area and physical stability of the support material with the selective binding capability of the extractant.

The adsorption mechanism is primarily based on ion exchange and chelation, where the sodium ion of NaDEHP or the proton of HDEHP is exchanged for a metal cation from the aqueous solution. researchgate.netnih.gov The efficiency and selectivity of this process are governed by several factors:

pH of the Solution : The pH affects both the surface charge of the adsorbent and the speciation of the metal ions in the solution. For HDEHP-modified supports, cation adsorption generally increases with pH as the acidic extractant becomes deprotonated, making the phosphate group available for binding. rsc.org

Nature of the Cation : The affinity of the modified support for different cations varies, allowing for selective separations. For instance, materials modified with bis(2-ethylhexyl) phosphate have shown high selectivity for ions like Pb²⁺, Cu²⁺, Cd²⁺, and Zn²⁺. researchgate.net Studies on HDEHP-modified activated carbon have demonstrated its potential for separating Bi³⁺ from La³⁺, which is relevant for radionuclide generators. nih.govrsc.org

Ionic Strength : The presence of other salts can influence the adsorption capacity. In some cases, high salt concentrations can decrease the adsorption of certain cations due to competition for binding sites or changes in the activity of the metal ions. rsc.org

The table below presents research findings on the adsorption of various cations using supports modified with bis(2-ethylhexyl) phosphate.

| Modified Support | Target Cation(s) | Key Finding |

| HDEHP-modified Activated Carbon | La³⁺, Bi³⁺ | Showed high sorption capacity for La³⁺. Selective separation of Bi³⁺ and La³⁺ was achievable by manipulating pH and salt concentration. nih.govrsc.org |

| Di-(2-Ethylhexyl)phosphoric acid-impregnated Carbonized Biomass | V(IV) | Achieved a vanadium adsorption rate of 98.12% at a pH of 1.6. mdpi.com |

| AOT–Cerium (IV) Phosphate | Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Hg²⁺ | The composite material demonstrated selectivity for these divalent heavy metal ions. researchgate.net |

This table is interactive. Click on the headers to sort.

Integration into Polymer Inclusion Membranes for Targeted Ion Removal

Polymer Inclusion Membranes (PIMs) are a type of hybrid material where an extractant, like bis(2-ethylhexyl) phosphate (B2EHP), is physically entrapped within a polymer matrix, typically polyvinyl chloride (PVC). researchgate.netaip.org These membranes function as highly selective barriers for the transport of specific ions from a source phase to a receiving phase, combining extraction and stripping into a single process.

The transport mechanism involves the B2EHP carrier binding with the target metal ion at the source phase interface, forming a complex that diffuses across the membrane. At the receiving phase interface, the complex is broken down (stripped) by a solution with different chemical properties (e.g., higher acidity), releasing the metal ion and regenerating the carrier to continue the transport cycle. nih.gov

Studies have demonstrated the effectiveness of B2EHP-containing PIMs for the selective removal of heavy metal ions. For example, a PIM containing 30% B2EHP carrier showed an outstanding removal efficiency of over 99% for Zn(II) ions. aip.org The performance of these membranes is influenced by the concentration of the carrier within the polymer support. Increasing the carrier concentration generally enhances the transport flux of the target ion up to an optimal point. researchgate.netnih.gov PIMs offer advantages over traditional liquid membranes, including greater stability, lower consumption of organic solvents, and ease of operation. nih.gov

Computational and Theoretical Approaches to Sodium Bis 2 Ethylhexyl Phosphate Systems

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a virtual microscope to observe molecular organization and dynamics. For NaDEHP systems, MD simulations are particularly valuable for understanding the formation of aggregates and the behavior of entrapped water, which are crucial for applications in areas like solvent extraction.

NaDEHP is an amphiphilic molecule that self-assembles in nonpolar solvents to form reverse micelles, which are nanosized aggregates with hydrophilic phosphate (B84403) headgroups oriented towards the interior and hydrophobic tails extending into the solvent. MD simulations can model this aggregation process from an initial random distribution of surfactant molecules. These simulations show that the primary driving force for the growth of NaDEHP reverse micelles is electrostatic interactions. osti.gov Molecular modeling studies have revealed the formation of various aggregate structures, including giant rod-like reverse micelles in solvents like n-heptane. osti.gov

Within these reverse micelles, water molecules form "water pools" in the hydrophilic core. Spectroscopic studies complemented by computational models have identified different environments for these water molecules:

Bound Water: Molecules directly interacting with the phosphate headgroup of NaDEHP.

Bulk-like Water: Molecules within the core of the aggregate that exhibit properties similar to pure water.

Counterion-associated Water: Molecules associated with the sodium counterion.

MD simulations can predict how the structure and phase of a NaDEHP system evolve under different conditions, such as changes in concentration, temperature, or the addition of co-surfactants. For instance, the addition of bis-(2-ethylhexyl)phosphoric acid (DEHPA), the acidic precursor to NaDEHP, significantly alters the properties of the microemulsion. researchgate.net Experimental and computational studies show that DEHPA can act as a co-surfactant and extractant. researchgate.net

The effect of DEHPA concentration on the structure of NaDEHP microemulsions has been systematically investigated. At low concentrations, DEHPA can lead to an expansion of the microemulsion region, while at higher concentrations, it causes the region to narrow. researchgate.net Simulations can model the transition from isolated, spherical droplets to percolated, bicontinuous structures as the water content or surfactant concentration is varied. researchgate.net

| DEHPA Concentration in Organic Phase (mol/L) | Effect on Microemulsion Region | Effect on Electrical Conductivity | Trend in Droplet Diameter with Water Content (W) |

|---|---|---|---|

| 0.0 | Reference region | Reference conductivity | Baseline increase |

| 0.1 | Expansion | No significant effect | Decreased slope of diameter vs. W |

| 0.2 | Narrowing | Reduction | Increased slope of diameter vs. W |

| 0.3 | Further Narrowing | Further Reduction | Significant increase in slope of diameter vs. W |

| 0.4 | Significant Narrowing | Significant Reduction | N/A |

A primary application of NaDEHP and its acidic form, HDEHP, is in the liquid-liquid extraction of metal ions. MD simulations are a key tool for visualizing the complexation mechanism at the oil-water interface. nih.gov These simulations typically model a system containing an aqueous phase with dissolved metal ions and an organic phase with the extractant.

The simulation can track a metal ion as it approaches the interface. Key steps that can be modeled include:

Interfacial Adsorption: The amphiphilic NaDEHP molecules accumulate at the interface, presenting their charged phosphate headgroups towards the aqueous phase. nih.gov

Dehydration: The metal ion, initially surrounded by a stable shell of water molecules (hydration shell), must shed some or all of these water molecules to interact with the extractant. researchgate.netlammpstube.com MD simulations can calculate the energy penalty associated with this dehydration.

Coordination: The partially or fully dehydrated metal ion then coordinates with the oxygen atoms of the phosphate headgroups of one or more NaDEHP molecules. pku.edu.cn

Phase Transfer: The newly formed neutral or lipophilic metal-extractant complex is then stabilized in the organic phase, completing the extraction.

By analyzing the simulation trajectories, researchers can determine the coordination number of the metal ion, the geometry of the resulting complex, and the radial distribution functions (RDFs) which describe the probability of finding extractant molecules at a certain distance from the metal ion. researchgate.netlammpstube.com

Density Functional Theory (DFT) and Quantum Chemical Studies

While MD simulations excel at modeling large systems over time, they rely on classical force fields. Density Functional Theory (DFT) and other quantum chemical methods provide a more fundamental, electron-level description of molecular systems. DFT calculations are used to determine the geometric and electronic properties of molecules and to analyze the energetics of chemical reactions with high accuracy. bohrium.com

The phosphate headgroup is the active site of the NaDEHP molecule, responsible for binding to metal ions and interacting with water. DFT calculations can provide a detailed picture of its electronic structure. By solving the quantum mechanical equations that describe the electron density, DFT can be used to determine:

Charge Distribution: Calculation of partial atomic charges reveals the distribution of electron density across the phosphate group, highlighting the electronegative character of the oxygen atoms that are crucial for coordinating with positive ions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and its ability to act as an electron donor in forming coordination bonds.

Interaction Analysis: DFT can precisely model the non-covalent interactions, such as hydrogen bonding, between the phosphate headgroup and water molecules or other species. This helps in understanding the stability of the hydrated structures observed in MD simulations.

These electronic properties are fundamental to understanding why NaDEHP is an effective extractant and how it interacts with its environment at the most basic level.

DFT is a powerful tool for elucidating the thermodynamics of metal extraction by calculating the energies of reactants, products, and intermediate species. bohrium.com For the extraction of a metal ion (Mⁿ⁺) by NaDEHP (represented by its active anion DEHP⁻), DFT can be used to analyze the feasibility of the complex formation reactions. bohrium.comacs.org

| Parameter | Description | Significance |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy structure (bond lengths, angles) for the M(DEHP)n complex. | Determines the most stable 3D structure of the extracted species. bohrium.com |

| Binding Energy (ΔE_bind) | The energy change for the reaction: Mⁿ⁺ + n(DEHP⁻) → M(DEHP)n. | Indicates the strength of the metal-ligand interaction; a more negative value implies a more stable complex. acs.org |

| Hydration Free Energy (ΔG_hyd) | The free energy change when an ion is transferred from gas phase to aqueous solution. | Quantifies the strong interaction of the metal ion with water that must be overcome for extraction. |

| Extraction Free Energy (ΔG_ext) | The overall free energy change for transferring the metal ion from the aqueous phase to the organic phase. | Predicts the spontaneity and efficiency of the extraction process; a negative value indicates a favorable extraction. researchgate.net |

By performing these calculations for different metal ions, such as lanthanides and actinides, DFT can explain the selectivity of the extraction process, providing a theoretical foundation for designing more efficient separation systems. bohrium.com

Predictive Modeling for Extraction Performance

Predictive modeling in the context of solvent extraction with compounds like sodium bis(2-ethylhexyl) phosphate involves the use of computational methods to forecast the efficiency and selectivity of the extraction process. These models are crucial for designing more effective extractants and optimizing separation processes in fields such as hydrometallurgy and rare earth element recovery. By establishing a mathematical relationship between the chemical structure of an extractant and its performance, these models allow for the virtual screening of new potential extractants, thereby reducing the time and cost associated with experimental synthesis and testing.

Quantitative Structure-Property Relationship (QSPR) Applications in Extraction Science

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties or biological activities. In extraction science, QSPR models are developed to predict the extraction performance of ligands, such as this compound, based on a set of calculated molecular descriptors. The fundamental principle of QSPR is that the molecular structure, as quantified by these descriptors, inherently determines the properties and behavior of a compound, including its ability to extract metal ions. orientjchem.orgresearchgate.net

The development of a robust QSPR model typically involves several key steps:

Data Set Assembly: A collection of structurally related extractant molecules with experimentally determined extraction efficiencies (often expressed as the distribution coefficient, D, or its logarithm, logD) is compiled.

Molecular Descriptor Calculation: For each molecule in the data set, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features.

Model Generation: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that links a selection of the most relevant molecular descriptors to the experimental extraction data.

Validation: The predictive power of the resulting model is rigorously assessed using both internal and external validation methods to ensure its reliability and generalizability for new, untested compounds.

In the realm of organophosphorus extractants, QSPR studies have highlighted the importance of both steric and electronic properties of the molecule in determining its extraction capability. mdpi.com For instance, the length and branching of the alkyl chains can influence the solubility of the extractant-metal complex in the organic phase, while the electronic environment around the phosphorus atom plays a direct role in the strength of the coordination bond with the metal ion. mdpi.comkuleuven.be

A well-established approach for predicting partition coefficients, which are closely related to extraction efficiency, is the use of Abraham descriptors. nih.gov This linear free energy relationship model uses solute descriptors that quantify different aspects of intermolecular interactions:

E: The excess molar refraction, which models polarizability contributions.

S: The solute's dipolarity/polarizability.

V: The McGowan characteristic volume (a measure of size).

A general form of the equation to predict a property like the water-solvent partition coefficient (logP) is: logP = c + eE + sS + aA + bB + vV Here, the solute descriptors (E, S, A, B, V) are specific to the organophosphorus extractant, and the coefficients (c, e, s, a, b, v) are specific to the solvent system. This framework allows for the prediction of how changes in the extractant's structure (which would alter its descriptors) affect its partitioning behavior. nih.gov

To illustrate the application of QSPR in predicting extraction performance, the following table presents hypothetical data for the extraction of a trivalent lanthanide ion by a series of sodium bis(2-alkyl) phosphate extractants. The model aims to predict the logarithm of the distribution ratio (logD) based on key molecular descriptors.

Table 1: Hypothetical QSPR Model Data for Lanthanide Extraction by Sodium bis(2-alkyl) phosphate Analogues (This data is illustrative to demonstrate the QSPR concept and does not represent actual experimental results.)

A hypothetical QSPR equation for this series could be: logD = 2.15 + 0.45V - 0.28A

| Compound Name | Alkyl Group | McGowan Volume (V) | H-Bond Acidity (A) | Experimental logD | Predicted logD |

| Sodium bis(2-methylpropyl) phosphate | Isobutyl | 2.18 | 0.65 | 1.35 | 1.34 |

| Sodium bis(2-ethylbutyl) phosphate | 2-Ethylbutyl | 2.60 | 0.63 | 1.76 | 1.74 |

| This compound | 2-Ethylhexyl | 3.02 | 0.62 | 2.15 | 2.16 |

| Sodium bis(2-ethyloctyl) phosphate | 2-Ethyloctyl | 3.44 | 0.61 | 2.54 | 2.56 |

In this illustrative model, the McGowan Volume (V) has a positive coefficient, suggesting that larger, more lipophilic molecules lead to better extraction into the organic phase. Conversely, the Hydrogen-Bond Acidity (A) has a negative coefficient, which could imply that stronger acidity might lead to interactions that are less favorable for the specific extraction mechanism being modeled. By using such validated QSPR models, researchers can rationally design novel organophosphorus extractants with potentially superior performance for targeted metal separations. mdpi.comscilit.com

Advanced Methodologies and Future Directions in Sodium Bis 2 Ethylhexyl Phosphate Research

Novel Synthesis of Functionalized Analogs for Tailored Applications

The inherent properties of Sodium bis(2-ethylhexyl) phosphate (B84403) can be significantly enhanced by creating functionalized analogs. These novel materials are designed with specific applications in mind, ranging from targeted extraction to advanced catalysis. A key strategy involves the modification of the parent acid, HDEHP, which is then used to form new, functional systems.

One of the most promising areas is the development of Deep Eutectic Solvents (DES). A new hydrophobic deep eutectic solvent (HDES) has been synthesized using HDEHP and trioctylphosphine (B1581425) oxide (TOPO). mdpi.comresearchgate.net This HDES has shown potential for the selective extraction of metal ions like Co(II) and Al(III) from aqueous solutions, which is particularly relevant for recycling materials from spent lithium-ion batteries. mdpi.com The formation of these solvents is confirmed through spectroscopic methods like NMR and FT-IR. mdpi.comresearchgate.net

Another innovative approach is the creation of magnetic deep eutectic solvents (MDES). By combining HDEHP with heptanol (B41253) and cobalt chloride (CoCl₂), a novel MDES with low viscosity and inherent magnetic properties has been developed. nih.gov This functionality is particularly advantageous as it allows the solvent, after extracting analytes, to be easily collected using a magnet, eliminating the need for centrifugation. nih.gov This MDES has been successfully applied in the vortex-assisted dispersive liquid-liquid microextraction of non-steroidal anti-inflammatory drugs (NSAIDs) from environmental water and milk samples. nih.gov

Furthermore, the bis(2-ethylhexyl) phosphate anion is being used to create novel ionic liquids (ILs) with unique properties. researchgate.net For instance, ILs with ether-functionalized cations and the bis(2-ethylhexyl) phosphate anion exhibit thermomorphic behavior in water, meaning their miscibility changes with temperature. This property is being harnessed for homogeneous liquid-liquid extraction of transition metals. researchgate.net The potassium salt, K-Bis(2-ethylhexyl) phosphate (BEHPK), has also been developed as a novel additive for facilitating Ru-mediated direct C-H arylation, a key reaction in synthesizing functionalized biaryls for pharmaceuticals. researchgate.net

Table 1: Functionalized Analogs of Sodium bis(2-ethylhexyl) phosphate and Their Applications

| Analog Type | Components | Key Feature | Application | Reference |

|---|---|---|---|---|

| Magnetic Deep Eutectic Solvent (MDES) | Bis(2-ethylhexyl) phosphate, Heptanol, CoCl₂ | Magnetic, hydrophobic | Extraction of NSAIDs from water and milk | nih.gov |

| Hydrophobic Deep Eutectic Solvent (HDES) | Di-(2-ethylhexyl)phosphoric acid (D2EHPA), Trioctylphosphine oxide (TOPO) | Hydrophobic, selective extractant | Selective extraction of Co(II) and Al(III) | mdpi.comresearchgate.net |

| Thermomorphic Ionic Liquid | Ether-functionalized cation, Bis(2-ethylhexyl)phosphate anion | Lower critical solution temperature in water | Homogeneous liquid-liquid extraction of transition metals | researchgate.net |

| Catalytic Additive | K-Bis(2-ethylhexyl) phosphate (BEHPK) | Enhances Ru-mediated reactions | Additive for C-H arylation in synthesis of functionalized biaryls | researchgate.net |

Integration with Advanced Chromatographic and Membrane Separation Processes

The utility of this compound and its acid form extends to their integration into sophisticated separation technologies. These applications leverage the compound's ability to act as a carrier, an extractant, or a stationary phase component to achieve highly selective separations.

In chromatography, methods for the analysis of bis(2-ethylhexyl) phosphate using reverse phase (RP) high-performance liquid chromatography (HPLC) have been developed. sielc.comsielc.com These methods often use a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid, and are suitable for fast ultra-performance liquid chromatography (UPLC) applications. sielc.comsielc.com

A significant advancement is the use of this compound in membrane-based separation processes. Bis(2-ethylhexyl) phosphate is used to facilitate the transport of chromium(III) through activated composite membranes (ACM). sigmaaldrich.com In liquid membrane systems, HDEHP dissolved in solvents like kerosene (B1165875) acts as a carrier for the transport of metal ions. nih.gov A multidroplet liquid membrane (MDLM) technique using HDEHP has been developed for the continuous transport and extraction of Co²⁺ ions. nih.gov This approach is noted for requiring fewer reagents and generating less chemical waste compared to traditional methods. nih.gov Studies have also investigated the transport of lithium and sodium ions through membranes impregnated with a kerosene solution containing functionalized analogs like 2-ethylhexyl hydrogen [bis(2-ethylhexyl)amino]methylphosphonate. core.ac.uk

Furthermore, the reverse micellar system of this compound (NaDEHP) in isooctane (B107328) and brine has been effectively used for the liquid-liquid extraction of proteins like cytochrome-c. nih.gov The proteins are extracted into the reverse micellar phase and can be recovered by destabilizing the micelles with a divalent cation, allowing for efficient separation of the protein from the surfactant. nih.gov

Table 2: Applications in Advanced Separation Processes

| Separation Process | Role of Compound | System Details | Target Analyte/Separation | Reference |

|---|---|---|---|---|

| HPLC/UPLC | Analyte | Reverse phase column with Acetonitrile/Water/Acid mobile phase | Analysis of Bis(2-ethylhexyl) phosphate | sielc.comsielc.com |

| Liquid-Liquid Extraction | Reverse Micelle Former | NaDEHP/isooctane/brine system | Extraction of proteins (e.g., cytochrome-c) | nih.gov |

| Multidroplet Liquid Membrane (MDLM) | Ion Carrier | HDEHP in kerosene | Continuous transport of Co²⁺ ions | nih.gov |

| Impregnated Membrane Transport | Ion Carrier | HDEHP solution in an activated composite membrane | Facilitated transport of Cr(III) | sigmaaldrich.com |

| Impregnated Membrane Transport | Functionalized Ion Carrier | 2-ethylhexyl hydrogen [bis(2-ethylhexyl)amino]methylphosphonate in kerosene | Selective transport of Lithium ions | core.ac.uk |

Exploration of Green Solvents and Sustainable Extraction Systems

In line with the principles of green chemistry, a major focus of current research is to replace conventional, often volatile and hazardous, organic solvents with more sustainable alternatives. umn.eduelsevierpure.com this compound and HDEHP are central to the development of these greener extraction systems.

Traditional solvent extraction processes using HDEHP often employ nonpolar organic solvents like kerosene as the diluent. nih.govacs.orgacs.org While effective, there is a significant push to find replacements. As discussed previously, deep eutectic solvents (DES) and ionic liquids (ILs) are prime candidates. mdpi.comelsevierpure.comumn.edu HDES based on HDEHP and trioctylphosphine oxide can be used for selective metal extraction without a traditional organic solvent. mdpi.comresearchgate.net Similarly, ionic liquids with the bis(2-ethylhexyl)phosphate anion are being used for homogeneous liquid-liquid extraction, offering advantages in solvent recovery and reuse. researchgate.net

These advanced systems are being applied to critical sustainability challenges, such as the recycling of valuable metals from electronic waste. Solvometallurgy, a branch of extractive metallurgy that uses nonaqueous solvents, is being developed as a more sustainable alternative to traditional hydro- and pyrometallurgical processes. acs.orgacs.org In this context, HDEHP is used as a molecular extractant for the solvoleaching of lithium and cobalt from spent lithium-ion battery cathodes. acs.orgacs.org This process can achieve high dissolution rates for target metals, which can then be recovered and reused, contributing to a circular economy. acs.org

Table 3: Comparison of Traditional and Green Extraction Systems

| System Type | Solvent/Carrier System | Advantages | Application Example | Reference |

|---|---|---|---|---|

| Traditional Solvent Extraction | HDEHP in Kerosene | Established, effective for metal separation | Extraction of Co²⁺ | nih.gov |

| Green - Deep Eutectic Solvent | HDES (D2EHPA + TOPO) | Low volatility, biodegradable components, tunable properties | Extraction of Co(II) and Al(III) from nitrate (B79036) solutions | mdpi.comresearchgate.net |

| Green - Ionic Liquid | ILs with bis(2-ethylhexyl)phosphate anion | Low volatility, high thermal stability, tunable selectivity | Homogeneous liquid-liquid extraction of metals | researchgate.net |

| Green - Solvometallurgy | HDEHP as a molecular extractant | Reduced wastewater, high metal selectivity, solvent reusability | Recycling of Li and Co from spent batteries | acs.orgacs.org |

Engineering of Nanostructured Materials Using this compound as a Template

The ability of surfactants to self-assemble into organized structures like micelles and vesicles provides a powerful tool for the bottom-up fabrication of nanomaterials. This compound is an effective surfactant for forming such structures, particularly reverse micelles (water-in-oil microemulsions) and vesicles in aqueous and non-aqueous solutions. mdpi.comnih.gov These aggregates serve as nanoscale reactors or templates, confining chemical reactions to a controlled volume, thereby influencing the size, shape, and properties of the resulting nanoparticles. researchgate.netresearchgate.netmdpi.com

The principle of this "soft template" synthesis involves using the aqueous cores of reverse micelles as nanoreactors. nih.gov Reactants are dissolved in the water pools of separate microemulsions, and when these are mixed, the collision and fusion of the droplets allow the reactants to combine, leading to nucleation and controlled growth of nanoparticles. researchgate.net The surfactant layer stabilizes the newly formed particles, preventing uncontrolled aggregation. researchgate.net The size of the resulting nanoparticles can often be tuned by controlling the size of the water droplets, which is typically a function of the water-to-surfactant molar ratio. nih.gov

While this technique has been widely demonstrated with the structurally similar surfactant Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), the underlying principles are directly applicable to NaDEHP. psu.edu Research has shown that NaDEHP forms various aggregates, including giant rodlike reverse micelles in n-heptane, offering a variety of template shapes. acs.org Alkyl phosphates are drawing increasing attention for their use in novel systems for nanoparticle synthesis. researchgate.net The use of NaDEHP-based microemulsions as templates is a promising future direction for creating a wide array of nanostructured materials, including metal oxides and semiconductor nanoparticles, with precisely engineered properties for applications in catalysis, electronics, and biomedicine. researchgate.netresearchgate.net

Table 4: Nanomaterial Synthesis Using this compound Templates

| Template Structure | Formation Principle | Potential Nanomaterials | Key Advantages | Reference |

|---|---|---|---|---|

| Reverse Micelles (W/O Microemulsion) | Self-assembly of NaDEHP in a nonpolar solvent to encapsulate aqueous nanodroplets. | Metal oxides, semiconductor nanoparticles (e.g., silica), metal nanoparticles. | Control over particle size and distribution, prevention of aggregation. | mdpi.comresearchgate.netnih.govresearchgate.net |

| Vesicles | Formation of bilayer structures in aqueous solution above a critical concentration. | Hollow nanostructures, encapsulation of active agents. | Can template more complex hollow or layered architectures. | nih.gov |

| Rodlike Micelles | Spontaneous formation of elongated, cylindrical aggregates in specific solvents. | Nanowires, nanorods. | Template for creating materials with high aspect ratios. | acs.org |

Q & A

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 298-07-7 | |

| Molecular Formula | C₁₆H₃₅O₄P | |

| Purity (Typical) | ≥95% | |